molecular formula C14H18N4O3 B7575737 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid

2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B7575737
M. Wt: 290.32 g/mol
InChI Key: RZAQGAWCOOOPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid, also known as PPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPC is a cyclic amino acid derivative that has been synthesized through various methods and has shown to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in cancer cell proliferation and viral replication. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotective effects, and antiviral activity. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to exhibit promising biochemical and physiological effects. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of more efficient synthesis methods for 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid may facilitate its use in future research.

Synthesis Methods

2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 4-(4-aminopiperidin-1-yl)pyrimidine-2-carboxylic acid with cyclopropanecarbonyl chloride. Another method involves the reaction of 4-(4-chloropiperidin-1-yl)pyrimidine-2-carboxylic acid with 1,2-bis(trimethylsilyl)cyclopropane, followed by deprotection with trifluoroacetic acid.

Scientific Research Applications

2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has shown to have antiviral activity against HIV and hepatitis C virus.

properties

IUPAC Name

2-[(1-pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-12(10-8-11(10)13(20)21)17-9-2-6-18(7-3-9)14-15-4-1-5-16-14/h1,4-5,9-11H,2-3,6-8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQGAWCOOOPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CC2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid

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